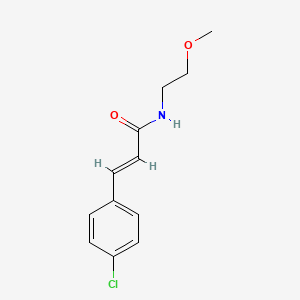
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Benzimidazole derivatives are known for their antiviral, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the trifluoromethyl groups.
5,6-Dimethylbenzimidazole: Another derivative with different substituents on the benzimidazole core.
Uniqueness
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable compound for further research and development in various fields.
Propriétés
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3O2/c17-15(18,19)8-3-7(4-9(5-8)16(20,21)22)13(26)23-10-1-2-11-12(6-10)25-14(27)24-11/h1-6H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEAPHRZJGQYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide](/img/structure/B5148542.png)


![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5148562.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-ethylpiperazine](/img/structure/B5148563.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5148568.png)
![3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5148580.png)
![2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5148585.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5148603.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)
